Phallacidin

Catalog No.
S615843
CAS No.
26645-35-2
M.F
C37H50N8O13S
M. Wt
846.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phallacidin

CAS Number

26645-35-2

Product Name

Phallacidin

IUPAC Name

2-[(1S,14R,23S,28S,31S,34S)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17?,21-,22-,23-,24?,25-,26-,27?,37?/m0/s1

InChI Key

KUBDTFZQCYLLGC-AASPPYRUSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Synonyms

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv.

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5CC(CC5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Phallacidin is a bicyclic toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap []. While it poses a serious health threat if ingested, phallacidin has become a valuable tool in scientific research due to its unique properties. Here's a closer look at its applications:

Studying F-actin Dynamics

Phallacidin binds specifically to F-actin, a crucial component of the cellular cytoskeleton responsible for cell shape, motility, and division []. This binding disrupts F-actin polymerization, preventing the formation of new filaments and causing the disassembly of existing ones []. This ability has made phallacidin a valuable tool for researchers studying F-actin dynamics in various cellular processes, including:

  • Cell migration: By inhibiting F-actin polymerization, phallacidin can help researchers understand how cells move and interact with their environment [].
  • Cell division: F-actin plays a critical role in cell division. Phallacidin can be used to study the mechanisms of mitosis and cytokinesis by disrupting these processes [].
  • Endocytosis: F-actin is involved in the formation of vesicles during endocytosis, the process by which cells take up material from the external environment. Phallacidin can be used to study this process by inhibiting vesicle formation [].

Investigating Protein-Protein Interactions

Phallacidin can also be used to study protein-protein interactions. Since it binds specifically to F-actin, it can be used to identify proteins that interact with F-actin directly or indirectly []. This information can be crucial for understanding various cellular processes that rely on F-actin function.

XLogP3

-1.5

Appearance

A crystalline solid

Other CAS

26645-35-2

Dates

Modify: 2023-08-15

Explore Compound Types